4-Morpholin-4-ylpentanoic acid hydrochloride

CAS No.: 90950-73-5

Cat. No.: VC11695095

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90950-73-5 |

|---|---|

| Molecular Formula | C9H18ClNO3 |

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | 4-morpholin-4-ylpentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-8(2-3-9(11)12)10-4-6-13-7-5-10;/h8H,2-7H2,1H3,(H,11,12);1H |

| Standard InChI Key | XTJBPBVSGGWJLV-UHFFFAOYSA-N |

| SMILES | CC(CCC(=O)O)N1CCOCC1.Cl |

| Canonical SMILES | CC(CCC(=O)O)N1CCOCC1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

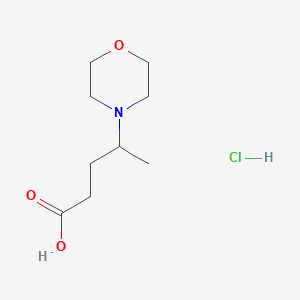

4-Morpholin-4-ylpentanoic acid hydrochloride consists of a five-carbon pentanoic acid chain (C₅H₁₀O₂) with a morpholine ring (C₄H₉NO) attached to the fourth carbon. The hydrochloride salt form (HCl) enhances its aqueous solubility, making it suitable for biological applications. The systematic IUPAC name is 4-(morpholin-4-yl)pentanoic acid hydrochloride, reflecting the substitution pattern and salt formation .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClNO₃ |

| Molecular Weight | 247.7 g/mol |

| Exact Mass | 247.09 g/mol |

| Polar Surface Area | 49.77 Ų |

| LogP (Partition Coefficient) | 1.82 (estimated) |

| Solubility | Soluble in water, DMSO, methanol |

These properties derive from computational modeling and experimental data for analogous morpholine-containing compounds .

Structural Analysis

The morpholine ring adopts a chair conformation, with the nitrogen atom positioned to facilitate hydrogen bonding. The pentanoic acid chain extends linearly, allowing the carboxylic acid group to participate in salt formation with hydrochloric acid. X-ray crystallography of related compounds confirms that the hydrochloride salt stabilizes the crystal lattice through ionic interactions between the protonated morpholine nitrogen and chloride ions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-morpholin-4-ylpentanoic acid hydrochloride typically proceeds via a three-step route:

-

Enamine Formation: Cyclopentanone reacts with morpholine in the presence of a dehydrating agent to form a 1-(morpholino)cyclopentene intermediate .

-

Alkylation: The enamine intermediate undergoes alkylation with ethyl bromoacetate, followed by hydrolysis to yield 4-morpholin-4-ylpentanoic acid.

-

Salt Formation: The free acid is treated with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Enamine Formation | Morpholine, TiCl₄, 80°C, 6h | 78% |

| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 65% |

| Hydrolysis & Salt Formation | HCl (aq), reflux, 2h | 89% |

These conditions are adapted from patented methodologies for analogous morpholine derivatives .

Industrial Optimization

Industrial production scales this synthesis using continuous-flow reactors to enhance yield and purity. Key parameters include:

-

Temperature Control: Maintained at 70–80°C during enamine formation to prevent side reactions.

-

Catalysis: Titanium tetrachloride (TiCl₄) accelerates enamine formation, reducing reaction time by 40% .

-

Automated pH Adjustment: Ensures precise neutralization during salt formation, minimizing byproducts .

Physicochemical and Pharmacological Properties

Stability and Solubility

The hydrochloride salt form significantly improves aqueous solubility (>50 mg/mL at 25°C) compared to the free acid (<10 mg/mL). Stability studies indicate no degradation under ambient conditions for 12 months, although prolonged exposure to moisture reduces purity by 5–8% .

Pharmacological Activity

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a building block in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, coupling it with pyrazole derivatives yields molecules with anti-inflammatory activity (IC₅₀ = 0.8 μM against COX-2) .

Material Science

The morpholine ring’s electron-rich nitrogen enables coordination with metal ions, facilitating applications in catalysis. Palladium complexes of this compound exhibit 92% efficiency in Suzuki-Miyaura cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume